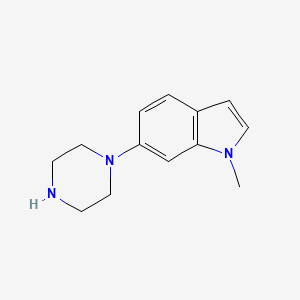
1-Methyl-6-(piperazin-1-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-6-(piperazin-1-yl)-1H-indole is a heterocyclic compound that features an indole core substituted with a piperazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The indole structure is a common motif in many biologically active molecules, making this compound a valuable subject for research.
Preparation Methods
The synthesis of 1-Methyl-6-(piperazin-1-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole derivatives and piperazine.
Reaction Conditions: The indole derivative is subjected to alkylation with methyl iodide to introduce the methyl group at the nitrogen atom. This is followed by a nucleophilic substitution reaction where the piperazine ring is introduced.
Industrial Production: Industrial production methods may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-Methyl-6-(piperazin-1-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, allowing for the introduction of various substituents. Common reagents include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
1-Methyl-6-(piperazin-1-yl)-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of 1-Methyl-6-(piperazin-1-yl)-1H-indole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: Depending on the specific application, it may influence pathways related to cell signaling, metabolism, or gene expression. For example, in cancer research, it may inhibit the activity of enzymes involved in cell proliferation.
Comparison with Similar Compounds
1-Methyl-6-(piperazin-1-yl)-1H-indole can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-Methyl-4-(piperazin-1-yl)-1H-indole and 1-Methyl-7-(piperazin-1-yl)-1H-indole share structural similarities but differ in the position of the piperazine ring.
Uniqueness: The unique positioning of the piperazine ring in this compound may confer distinct biological activities and chemical reactivity, making it a valuable compound for specific research applications.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
1-methyl-6-piperazin-1-ylindole |
InChI |
InChI=1S/C13H17N3/c1-15-7-4-11-2-3-12(10-13(11)15)16-8-5-14-6-9-16/h2-4,7,10,14H,5-6,8-9H2,1H3 |
InChI Key |
VNXNUIOJLPHOHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





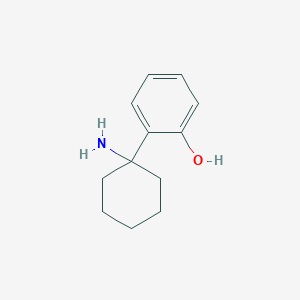
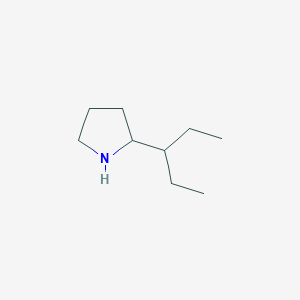
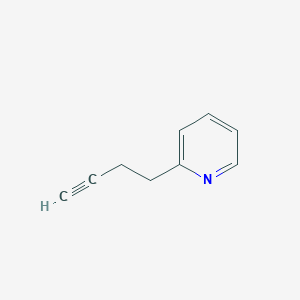

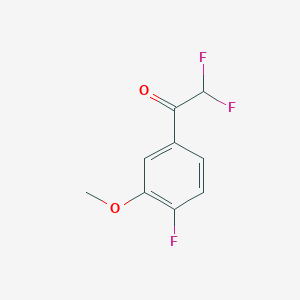
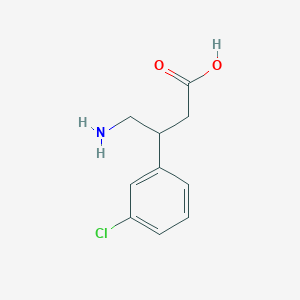
![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropan-1-ol](/img/structure/B13605517.png)
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)



